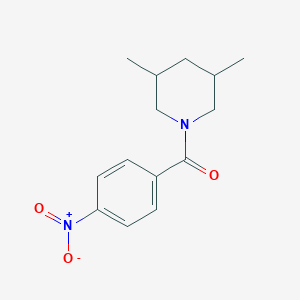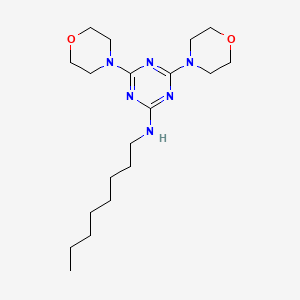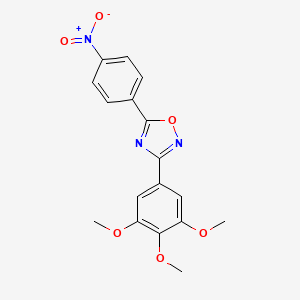![molecular formula C19H23NO2 B4965906 3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol](/img/structure/B4965906.png)
3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol, also known as HPPMP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique structure has made it an attractive target for further investigation.
作用机制
The mechanism of action of 3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol is not fully understood, but it is believed to involve the modulation of dopamine receptors. 3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol has been shown to have a high affinity for dopamine receptors, particularly the D1 and D2 receptor subtypes. By binding to these receptors, 3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol may modulate the release of dopamine in the brain, which can have various effects on neurological processes.
Biochemical and Physiological Effects:
3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol has been shown to have various biochemical and physiological effects. In animal studies, 3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol has been shown to increase dopamine release in the brain, which can have various effects on behavior and cognition. 3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol has also been shown to have anxiolytic and antidepressant effects, which may be related to its modulation of dopamine receptors.
实验室实验的优点和局限性
3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol has several advantages for lab experiments. Its unique structure and high affinity for dopamine receptors make it an attractive target for further investigation. 3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol is also relatively easy to synthesize, which makes it more accessible for researchers. However, there are also limitations to the use of 3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol in lab experiments. Its effects on dopamine receptors may be complex and difficult to interpret, and more research is needed to fully understand its mechanism of action.
未来方向
There are several future directions for research on 3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol. One area of interest is in the development of new treatments for Parkinson's disease. 3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol has shown promising results in animal studies, and more research is needed to determine its potential as a therapeutic agent. Another area of interest is in the investigation of the effects of 3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol on other neurological processes, such as addiction and cognition. Overall, 3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol has shown great potential as a tool for scientific research, and further investigation is needed to fully understand its effects and potential applications.
合成方法
3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol can be synthesized using a multi-step process that involves the reaction of various chemicals. One of the most common methods for synthesizing 3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol involves the reaction of piperidine with benzyl chloride to form 1-benzyl-4-piperidone. This intermediate compound is then reacted with phenylmagnesium bromide to form 1-benzyl-4-phenyl-4-piperidinol. Finally, the compound is hydroxylated using potassium permanganate to form 3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol.
科学研究应用
3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol has been extensively studied for its potential use in scientific research. One of the most promising applications of 3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol is in the field of neuroscience. 3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol has been shown to have a high affinity for dopamine receptors, which are involved in various neurological processes such as motivation, reward, and addiction. 3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol has also been studied for its potential use in the treatment of Parkinson's disease, a neurological disorder that affects the dopamine-producing neurons in the brain.
属性
IUPAC Name |
3-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-20-13-12-19(22,16-10-6-3-7-11-16)17(14-20)18(21)15-8-4-2-5-9-15/h2-11,17-18,21-22H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKCTMYJKSVGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)C(C2=CC=CC=C2)O)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxy-phenyl-methyl)-1-methyl-4-phenyl-piperidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4965826.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)


![5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965853.png)

![6-chloro-N-{4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-4-quinolinamine hydrochloride](/img/structure/B4965863.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4965875.png)
![N-[2-(benzylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4965880.png)

![3-ethyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4965889.png)
![10-(4-tert-butylbenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B4965893.png)
![(4-biphenylylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4965916.png)
